3-(4-amino-3-fluorophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
3-(4-amino-3-fluorophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of both fluorine and amino groups in its structure enhances its chemical reactivity and biological activity.
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit significant antimycobacterial activity against mycobacterium tuberculosis .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit the growth of certain cell lines .
Biochemical Pathways
Similar compounds have been found to inhibit cdk2/cyclin a2, which plays a crucial role in cell proliferation .
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .
Result of Action
Similar compounds have been found to significantly inhibit the growth of certain cell lines .
Action Environment
The synthesis of similar compounds has been reported to be influenced by temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-amino-3-fluorophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-amino-3-fluorobenzaldehyde with 2-methylpyridine-3-carboxylic acid under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the desired pyrido[2,3-d]pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-amino-3-fluorophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in the presence of a catalyst.
Major Products
The major products formed from these reactions include nitro derivatives, amines, and substituted pyrido[2,3-d]pyrimidines, which can be further utilized in various chemical and pharmaceutical applications .
Scientific Research Applications
3-(4-amino-3-fluorophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
4-amino-3-fluorophenyl derivatives: These compounds share similar structural features and biological activities.
Pyrido[2,3-d]pyrimidine derivatives: These compounds have similar core structures but may differ in substituent groups, affecting their reactivity and applications.
Uniqueness
3-(4-amino-3-fluorophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one is unique due to the presence of both fluorine and amino groups, which enhance its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-(4-amino-3-fluorophenyl)-2-methylpyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4O/c1-8-18-13-10(3-2-6-17-13)14(20)19(8)9-4-5-12(16)11(15)7-9/h2-7H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZPXSVYTDCCKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC(=C(C=C3)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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